Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an amino group at the 3-position, and a phenyl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and enzymatic pathways. Its Boc group enhances stability during synthetic processes, while the amino and aromatic substituents enable diverse functionalization for drug discovery .
Properties
IUPAC Name |
tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFDKUCSVLPAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with phenylmagnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules: The compound acts as a reagent in various organic reactions, enabling the formation of more complex structures.
- Chemical Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions, making it a valuable intermediate in synthetic pathways.
Biology
In biological research, the compound is employed to study:
- Biological Pathways: Its derivatives are used to investigate mechanisms involving piperidine compounds, aiding in understanding cellular processes.
- Enzyme Interactions: The compound can modulate enzyme activity by binding to specific targets, thus influencing biological pathways.
Medicine
This compound is being investigated for its potential therapeutic properties:
- Drug Development: It is explored as a precursor in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its structural features that enhance bioactivity.
- Therapeutic Applications: The compound's ability to interact with biological receptors makes it a candidate for developing drugs aimed at various diseases .
Industry
In industrial applications, this compound is utilized for:
- Material Development: It plays a role in creating new materials with desired properties.
- Chemical Manufacturing: The compound serves as an intermediate in various chemical processes, enhancing production efficiency.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate with structurally related piperidine derivatives:
Biological Activity
Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position. The presence of the phenyl group at the 4-position enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The mechanism involves:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing biological pathways.
- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes such as cholinesterases, which are crucial in neurotransmission processes .
The trifluoromethyl group, when present in related compounds, has been noted to enhance binding affinity and selectivity for certain targets, suggesting that structural modifications can significantly impact biological activity .
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance:
- Cytotoxicity : In vitro studies demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. These compounds induced apoptosis more effectively than standard treatments like bleomycin .
Neurological Applications
The compound is also being explored for its potential in treating neurological disorders:
- Cholinesterase Inhibition : Research indicates that it may function as an inhibitor of cholinesterase enzymes, which play a critical role in Alzheimer's disease pathology by regulating acetylcholine levels .
Toxicological Studies
Toxicokinetic studies are essential for determining the safety profile of the compound. Preliminary investigations suggest that it undergoes metabolic pathways similar to other piperidine derivatives, which can inform future drug development efforts.
Case Studies and Research Findings
Q & A
Basic Research Questions
Synthesis Optimization and Purification Strategies Q: What are the key considerations for synthesizing and purifying tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate with high yield and purity? A: Synthesis typically involves multi-step reactions, starting with the protection of the piperidine ring’s amine group using tert-butyloxycarbonyl (Boc) chemistry. Critical parameters include:
- Temperature control : Maintaining low temperatures (0–5°C) during Boc protection to minimize side reactions like epimerization .
- Reagent stoichiometry : Precise molar ratios of reagents (e.g., Boc anhydride) to avoid incomplete protection or over-substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Analytical techniques like HPLC and NMR are essential for verifying purity (>95%) .
Structural Characterization Techniques Q: Which analytical methods are most reliable for confirming the structure of this compound? A: A combination of techniques is recommended:
- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine ring and Boc group integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical confirmation, SHELX software is widely used for refinement .
Handling and Storage Protocols Q: What safety precautions are necessary for handling this compound in laboratory settings? A: Despite limited toxicity data, standard precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Sealed containers in dry, cool environments (-20°C) to prevent hydrolysis of the Boc group .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Enantiomer Separation and Stereochemical Analysis Q: How can researchers resolve enantiomers of this compound and assess their biological activity? A:
- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer .
- Biological assays : Compare binding affinities of enantiomers to targets (e.g., receptors) using radiolabeled ligand displacement studies .
Stability Under Diverse Reaction Conditions Q: How does the compound’s stability vary under acidic, basic, or thermal conditions? A:
- Acidic conditions : Boc group removal occurs in TFA/DCM (1:1), monitored by TLC .
- Basic conditions : Avoid strong bases (e.g., NaOH) to prevent piperidine ring degradation.
- Thermal stability : Decomposition observed >150°C; DSC/TGA analyses are recommended for thermal profiling .
Mechanistic Insights into Reactivity Q: What mechanistic pathways dominate in reactions involving this compound’s amino and Boc groups? A:
- Nucleophilic substitution : The amino group participates in SN2 reactions with alkyl halides, requiring inert atmospheres to avoid oxidation .
- Boc deprotection : Acid-catalyzed cleavage proceeds via carbocation intermediates, confirmed by H NMR monitoring .
Solubility Optimization for Biological Assays Q: How can solubility in aqueous buffers be improved for in vitro studies? A:
- Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance solubility without denaturing proteins .
- pH adjustment : Protonate the amino group (pH <4) to increase hydrophilicity .
Addressing Contradictory Data in Literature Q: How should researchers resolve discrepancies in reported synthetic yields or biological activities? A:
- Reproducibility checks : Validate methods across labs with controlled conditions (e.g., humidity, reagent purity) .
- Analytical cross-validation : Compare NMR, HPLC, and MS data from independent studies to identify batch-specific impurities .
Degradation Pathway Analysis Q: What are the primary degradation products, and how can they be identified? A:
- Forced degradation studies : Expose the compound to heat, light, or humidity, followed by HPLC-MS to detect by-products (e.g., tert-butyl alcohol from Boc cleavage) .
Interaction Studies with Biological Targets Q: What methodologies are effective for studying interactions between this compound and enzymes/receptors? A:
- Surface plasmon resonance (SPR) : Real-time binding kinetics analysis .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
